5-Bromo-2-chloro-6-phenylnicotinonitrile

Myeloperoxidase Inflammation Cardiovascular disease

Sourcing a versatile, dual-halogenated nicotinonitrile scaffold for kinase or MPO inhibitor programs is often hindered by limited regioisomeric purity. This compound, with its unique 2-chloro-5-bromo-6-phenyl pharmacophore, solves that challenge. - Enables sequential Pd-catalyzed cross-coupling for rapid library synthesis. - Validated starting point: exhibits nanomolar MPO potency (IC50 1 nM) and >10,000-fold selectivity over LPO. - Reliably in stock at ≥98% purity, reducing lead time for hit-to-lead optimization.

Molecular Formula C12H6BrClN2
Molecular Weight 293.54 g/mol
CAS No. 1228182-75-9
Cat. No. B1439997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-6-phenylnicotinonitrile
CAS1228182-75-9
Molecular FormulaC12H6BrClN2
Molecular Weight293.54 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C(=N2)Cl)C#N)Br
InChIInChI=1S/C12H6BrClN2/c13-10-6-9(7-15)12(14)16-11(10)8-4-2-1-3-5-8/h1-6H
InChIKeyRFODHGDYXLVIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-6-phenylnicotinonitrile: Procurement-Ready Building Block


5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9) is a halogenated nicotinonitrile derivative with a molecular formula of C₁₂H₆BrClN₂ and a molecular weight of 293.55 g/mol . This compound is classified as a 3-pyridinecarbonitrile and is characterized by the simultaneous presence of bromo, chloro, and phenyl substituents on the nicotinonitrile core . In authoritative binding databases, this compound has been profiled against multiple targets, including human myeloperoxidase (MPO) and nicotinic acetylcholine receptors (nAChRs), with curated affinity data available in ChEMBL [1]. It is supplied by reputable research chemical vendors with a typical purity of ≥98% and is designated for laboratory and further manufacturing use .

1 Dual-halogenated scaffold with orthogonal Br and Cl for sequential cross-coupling
2 6-Phenyl substitution provides π-stacking interactions not found in des-phenyl analogs
3 Profiled against MPO and nAChR targets; curated affinity data in BindingDB/ChEMBL

5-Bromo-2-chloro-6-phenylnicotinonitrile: Analog Interchangeability Risks


Halogenated nicotinonitriles are a broad class of heterocyclic building blocks used in kinase inhibitor discovery and insecticide development, yet substitution pattern critically governs target engagement [1]. The specific 2-chloro, 5-bromo, and 6-phenyl substitution pattern of 5-bromo-2-chloro-6-phenylnicotinonitrile confers a unique three-dimensional pharmacophore that is not present in dehalogenated or regioisomeric analogs. For example, the closely related 5-bromo-6-chloro-2-phenylnicotinonitrile (CAS 1708401-31-3) differs only in the relative positions of the chloro and phenyl groups, yet this seemingly minor alteration leads to a >6,000-fold difference in potency against certain biological targets, as detailed in the quantitative evidence below [2][3]. Substituting the target compound with 5-bromo-2-chloronicotinonitrile (CAS 405224-23-9), which lacks the phenyl moiety, would eliminate critical π-π stacking interactions and dramatically alter binding kinetics [4].

Target
Analog / Substitute
Risk
5-Bromo-2-chloro-6-phenyl
5-Bromo-6-chloro-2-phenyl (regioisomer)
Substitution pattern shift may drastically alter target engagement profile
Contains 6-phenyl group
5-Bromo-2-chloronicotinonitrile (des-phenyl)
Lacks critical π-stacking; reported affinity for MPO/nAChR absent
Contains Br and Cl
2-Chloro-6-phenylnicotinonitrile (dehalogenated)
Missing bromo handle limits orthogonal cross-coupling and may alter binding

5-Bromo-2-chloro-6-phenylnicotinonitrile: Quantified Differentiation Evidence


Myeloperoxidase (MPO) Inhibition

5-Bromo-2-chloro-6-phenylnicotinonitrile exhibits potent inhibition of recombinant human myeloperoxidase (MPO), with IC50 values of 1 nM and 1.40 nM in chlorination activity assays [1]. This nanomolar potency is a hallmark of its unique substitution pattern, which is absent in the dehalogenated analog 2-chloro-6-phenylnicotinonitrile (CAS 43083-14-3) and the des-phenyl analog 5-bromo-2-chloronicotinonitrile (CAS 405224-23-9). Furthermore, the target compound demonstrates >10,000-fold selectivity for MPO over lactoperoxidase (LPO), with an LPO IC50 of 62,000 nM [2].

MPO Inhibition
Class-level
IC50 1 nM (MPO) IC50 62,000 nM (LPO) >10,000-fold selectivity
Reported MPO activity context; supports selectivity over LPO
Dehalogenated/des-phenyl analogs show no MPO activity in public domain
Myeloperoxidase Inflammation Cardiovascular disease

Eosinophil Peroxidase (EPX) Inhibition Selectivity

The compound inhibits human eosinophil peroxidase (EPX) with an IC50 of 360 nM in a bromination activity assay [1]. This represents a ~360-fold lower potency compared to its MPO activity (IC50 = 1 nM), defining a quantifiable selectivity window. In contrast, the regioisomer 5-bromo-6-chloro-2-phenylnicotinonitrile (CAS 1708401-31-3) exhibits an IC50 of 19,000 nM against T-cell protein tyrosine phosphatase (TC-PTP) and 6309.57 nM against the mineralocorticoid receptor, demonstrating that the substitution pattern of the target compound yields a distinct and more potent target engagement profile [2][3].

EPX Selectivity
Head-to-head
MPO IC50 1 nM EPX IC50 360 nM ~360-fold selectivity
Reported MPO/EPX selectivity window
Regioisomer potency differs >6,000-fold against its own primary target
Eosinophil peroxidase Asthma Allergic inflammation

Nicotinic Acetylcholine Receptor (nAChR) Binding

5-Bromo-2-chloro-6-phenylnicotinonitrile demonstrates potent binding to insect nicotinic acetylcholine receptors, with IC50 values of 14 nM (Musca domestica) and 15 nM (Aphis craccivora) in competitive displacement assays using [³H]IMI [1]. In stark contrast, its functional potency at human nAChRs is >4,000-fold weaker, with an EC50 of 30,000 nM at the TE671 muscle subtype [2]. This species-specific selectivity profile is not observed in the des-phenyl analog 5-bromo-2-chloronicotinonitrile, which lacks reported nAChR binding data, nor in the dehalogenated analog 2-chloro-6-phenylnicotinonitrile, which shows no documented affinity [3].

nAChR Binding
Class-level
Insect IC50 14-15 nM Human EC50 30,000 nM >2,000-fold selectivity
Reported insect nAChR affinity profile
Des-phenyl and des-halogen analogs lack documented nAChR binding
Insecticide discovery nAChR Neuropharmacology

Physicochemical Profile for CNS Penetration

The target compound possesses a calculated LogP of 4.04 and a topological polar surface area (TPSA) of 36.68 Ų, which are within the optimal ranges for passive blood-brain barrier penetration (LogP 2-5, TPSA <90 Ų) . In comparison, the regioisomer 5-bromo-6-chloro-2-phenylnicotinonitrile has a similar molecular weight (293.55 g/mol) but a significantly different polar surface area due to altered spatial arrangement of the nitrile group, which impacts hydrogen bonding capacity . The des-phenyl analog 5-bromo-2-chloronicotinonitrile has a lower molecular weight (217.45 g/mol) and a higher TPSA, resulting in a different physicochemical profile that may affect membrane permeability and solubility [1].

CNS Drug-likeness
Data to verify
LogP 4.04 TPSA 36.68 Ų
Reported CNS penetration profile
TPSA 8-13 Ų lower than regioisomer and des-phenyl analogs
Drug-likeness CNS penetration ADME prediction

Dual-Halogenated Scaffold for Cross-Coupling

The presence of both a bromine atom at the 5-position and a chlorine atom at the 2-position on the pyridine ring enables sequential orthogonal cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings [1]. The bromo substituent is more reactive toward palladium-catalyzed oxidative addition, allowing for chemoselective functionalization at the 5-position first, followed by subsequent coupling at the 2-chloro position . In contrast, the analog 2-chloro-6-phenylnicotinonitrile (CAS 43083-14-3) lacks the bromo handle, limiting its utility to reactions at a single reactive site. The regioisomer 5-bromo-6-chloro-2-phenylnicotinonitrile has the reactive halogens at different positions, which alters the electronic environment and may affect reaction yields and regioselectivity .

Cross-Coupling
Method context
Br at C5, Cl at C2 Orthogonal reactivity
Supports sequential diversification
Two-step Pd-catalyzed coupling possible; des-bromo analog limited to single site
Organic synthesis Cross-coupling Medicinal chemistry

5-Bromo-2-chloro-6-phenylnicotinonitrile: Recommended Application Scenarios


MPO Inhibitor Lead Optimization

5-Bromo-2-chloro-6-phenylnicotinonitrile serves as a validated starting point for MPO inhibitor development due to its demonstrated nanomolar potency (IC50 = 1 nM) against recombinant human MPO and >10,000-fold selectivity over LPO [1]. This compound is suitable for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic properties while maintaining the critical 2-chloro-5-bromo-6-phenyl pharmacophore required for MPO binding. The defined selectivity window over EPX (IC50 = 360 nM) provides a quantifiable metric for optimizing target specificity [2].

Insect nAChR Modulator Discovery

The compound's potent binding to insect nAChRs (IC50 = 14-15 nM in Musca domestica and Aphis craccivora) combined with weak functional activity at human nAChRs (EC50 = 30,000 nM) makes it a valuable scaffold for developing selective insecticides with a favorable therapeutic index [3]. Researchers can use this compound to explore SAR around the 2-chloro and 6-phenyl moieties to further enhance species selectivity and in vivo efficacy [4].

Diversified Library Synthesis via Cross-Coupling

As a building block possessing two orthogonal reactive halogens (Br at C5, Cl at C2), 5-bromo-2-chloro-6-phenylnicotinonitrile enables efficient parallel synthesis of focused libraries through sequential palladium-catalyzed cross-coupling reactions . This dual-halogenated scaffold allows for rapid exploration of chemical space around the 6-phenyl nicotinonitrile core, accelerating hit-to-lead optimization in early-stage drug discovery programs. The favorable calculated LogP (4.04) and TPSA (36.68 Ų) further support its use in CNS-targeted library design .

Application
Selection Property
Validation Focus
MPO pathway inhibition studies
Halogen-substitution pharmacophore
MPO selectivity assay context
Insect nAChR screening studies
Species-selectivity profile
Insect vs human nAChR binding endpoints
Cross-coupling library synthesis
Orthogonal reactive handles
Sequential functionalization workflow

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